4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-ethoxybenzaldehyde in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde undergoes several types of chemical reactions, including:
Scientific Research Applications
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as an antimicrobial agent is ongoing.
Industry: It serves as a precursor in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This inhibition can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde is unique due to its specific structure, which imparts distinct chemical and biological properties. Similar compounds include:
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: This compound has a similar structure but lacks the ethoxy group, which can affect its reactivity and applications.
4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: This compound differs in the position of the chlorine atoms, which can influence its chemical behavior and biological activity.
4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde: This compound has a methoxy group instead of an ethoxy group, leading to variations in its physical and chemical properties.
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-16-7-11(9-19)3-6-15(16)21-10-12-4-5-13(17)8-14(12)18/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJCRVCORCQXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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